molecular formula C10H12N2O2 B12008835 2-[2-(1-Methylethylidene)hydrazino]benzoic acid

2-[2-(1-Methylethylidene)hydrazino]benzoic acid

Cat. No.: B12008835
M. Wt: 192.21 g/mol
InChI Key: MXFWBQNNPXWYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[2-(1-Methylethylidene)hydrazino]benzoic acid typically involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented, but the process generally involves:

Chemical Reactions Analysis

2-[2-(1-Methylethylidene)hydrazino]benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-[2-(1-Methylethylidene)hydrazino]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(1-Methylethylidene)hydrazino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The isopropylidene group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

2-[2-(1-Methylethylidene)hydrazino]benzoic acid can be compared with other hydrazino derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines a benzoic acid moiety with an isopropylidene hydrazino group, providing distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-(2-propan-2-ylidenehydrazinyl)benzoic acid

InChI

InChI=1S/C10H12N2O2/c1-7(2)11-12-9-6-4-3-5-8(9)10(13)14/h3-6,12H,1-2H3,(H,13,14)

InChI Key

MXFWBQNNPXWYIF-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=CC=CC=C1C(=O)O)C

Origin of Product

United States

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